molecular formula C16H16N2O4 B5762881 2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide

2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide

Cat. No. B5762881
M. Wt: 300.31 g/mol
InChI Key: QIATUZHDYZWTCN-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide, also known as ENB, is a chemical compound that has been extensively studied for its potential applications in scientific research. ENB belongs to the class of benzamides, which are compounds that have been found to have a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide is not fully understood, but it is thought to involve the inhibition of several signaling pathways that are involved in cell growth and survival. 2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide has been found to inhibit the activity of several enzymes, including histone deacetylases and protein kinases, which are involved in the regulation of gene expression and cell signaling.
Biochemical and Physiological Effects:
2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide has been found to have antioxidant activity and to protect against oxidative stress. It has also been found to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide for lab experiments is its relatively low toxicity compared to other anti-cancer agents. Additionally, 2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide has been found to have a high degree of selectivity for cancer cells, meaning that it is less likely to harm healthy cells. However, 2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide has some limitations for lab experiments, including its low solubility in water and its relatively short half-life in the body.

Future Directions

There are several areas of future research for 2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide. One area of interest is the development of new formulations of 2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide that improve its solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide in humans for the treatment of cancer and other diseases.

Synthesis Methods

2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide can be synthesized through a multi-step process that involves the reaction of 2-methyl-5-nitrobenzoic acid with ethyl chloroformate to form 2-methyl-5-nitrobenzoyl chloride. This intermediate is then reacted with 2-ethoxyaniline in the presence of a base to form 2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide. The purity of the final product can be improved through recrystallization.

Scientific Research Applications

2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in a variety of cancer cell lines. Additionally, 2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide has been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide has also been studied for its potential use as an anti-inflammatory and analgesic agent. It has been found to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models of inflammation and pain.

properties

IUPAC Name

2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-3-22-15-7-5-4-6-13(15)16(19)17-14-10-12(18(20)21)9-8-11(14)2/h4-10H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIATUZHDYZWTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide

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